molecular formula C7H6N4S B562787 4-(Pyrazin-2-YL)thiazol-2-amine CAS No. 19847-11-1

4-(Pyrazin-2-YL)thiazol-2-amine

Cat. No.: B562787
CAS No.: 19847-11-1
M. Wt: 178.213
InChI Key: ALNOTRTXCBNEIG-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrazine and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Scientific Research Applications

4-(Pyrazin-2-yl)thiazol-2-amine has several applications in scientific research:

Safety and Hazards

The safety information for 4-(Pyrazin-2-YL)thiazol-2-amine indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrazin-2-YL)thiazol-2-amine is mild steel. It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound’s role is to prevent the corrosion of mild steel, which is widely used in various industries such as metallurgy, machinery, power, and chemical industries .

Mode of Action

This compound interacts with its target, mild steel, by adhering to the steel surface. This adherence forms a protective layer on the steel surface, which inhibits corrosion . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .

Biochemical Pathways

It is known that the compound’s inhibitory effect against mild steel corrosion is investigated via weight loss methods, electrochemical measurements, and surface analyses . Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .

Result of Action

The result of the action of this compound is the significant reduction of corrosion in mild steel. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .

Action Environment

The action of this compound is influenced by the environment in which it is used. Specifically, the compound has been evaluated as a corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions . The compound’s action, efficacy, and stability may vary under different environmental conditions, such as changes in pH, temperature, or concentration of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction between 2-bromoacetophenone and thioamide in the presence of a base can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrazin-2-yl)thiazol-2-amine is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-pyrazin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-6(4-12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOTRTXCBNEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699060
Record name 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19847-11-1
Record name 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrazin-2-yl)-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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